molecular formula C11H16ClNO2 B1462939 Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride CAS No. 1221726-14-2

Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride

Cat. No.: B1462939
CAS No.: 1221726-14-2
M. Wt: 229.7 g/mol
InChI Key: RJXNLVXNUGTWCF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride, a compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.71 g/mol, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 1221726-14-2
  • Molecular Weight : 229.71 g/mol
  • Purity : Typically around 95%
  • Hazard Classification : Irritant (GHS signal word: Warning)

This compound is structurally related to various benzoate derivatives, which are known to interact with neurotransmitter receptors, particularly GABA receptors. This interaction suggests a potential role in modulating neurotransmission pathways, which could be beneficial in treating neurological disorders.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi. The compound's effectiveness against specific strains should be further investigated through standardized antimicrobial susceptibility testing.

Cytotoxic Effects

Cytotoxicity studies have demonstrated that certain benzoate derivatives can induce apoptosis in cancer cell lines. For instance, compounds with structural similarities to this compound have shown increased cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines . The compound's potential as an anticancer agent warrants further exploration.

Case Studies and Research Findings

  • Antitubercular Activity :
    A study focused on the development of new antitubercular agents highlighted the importance of structural modifications in enhancing activity against Mycobacterium tuberculosis. Compounds structurally related to this compound may provide insight into optimizing efficacy against tuberculosis .
  • Inhibition of Enzymatic Activity :
    Research on enzyme inhibitors has shown that similar compounds can inhibit key enzymes involved in bacterial cell wall synthesis. The activity of this compound against these targets could be evaluated through enzyme assays to determine its potential as a therapeutic agent .
  • Phytochemical Interactions :
    In silico studies have suggested that compounds with similar structures can interact with proteins involved in inflammatory pathways. This indicates a possible role for this compound in anti-inflammatory therapies .

Summary of Biological Activities

Activity TypeEvidence
AntimicrobialEffective against various pathogens; requires further testing
CytotoxicInduces apoptosis in cancer cell lines (e.g., MCF-7, HCT-116)
AntitubercularPotential as a new agent against Mycobacterium tuberculosis
Enzyme InhibitionMay inhibit enzymes critical for bacterial survival
Anti-inflammatoryPossible interactions with inflammatory pathways through molecular docking

Properties

IUPAC Name

methyl 2-amino-5-propan-2-ylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7(2)8-4-5-10(12)9(6-8)11(13)14-3;/h4-7H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXNLVXNUGTWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221726-14-2
Record name Benzoic acid, 2-amino-5-(1-methylethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221726-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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